molecular formula C18H29N9O10 B14504610 Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- CAS No. 65042-71-9

Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-

Cat. No.: B14504610
CAS No.: 65042-71-9
M. Wt: 531.5 g/mol
InChI Key: BQUNQZMKFSPWMZ-UHFFFAOYSA-N
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Description

Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-: is a peptide composed of multiple glycine units. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This compound is a polypeptide, specifically a nonapeptide, consisting of nine glycine residues linked together. Glycine is known for its role in protein synthesis and as an inhibitory neurotransmitter in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycine peptides, including Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-, typically involves the stepwise addition of glycine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin, with each glycine unit being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of glycine peptides can be scaled up using automated peptide synthesizers, which streamline the process of adding amino acid residues. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product. The production process must ensure high purity and yield, which is critical for applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Glycine peptides can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Glycine peptides are used as model compounds in studying peptide chemistry and protein folding. They serve as building blocks for more complex peptides and proteins .

Biology: In biological research, glycine peptides are used to study protein-protein interactions and enzyme-substrate interactions. They are also used in the development of peptide-based drugs .

Medicine: Glycine peptides have potential therapeutic applications, including as inhibitors of specific enzymes or as carriers for drug delivery. Their role as neurotransmitters also makes them relevant in neurological research .

Industry: In the industrial sector, glycine peptides are used in the production of biodegradable materials and as additives in various formulations .

Mechanism of Action

Glycine peptides exert their effects primarily through interactions with glycine receptors and other proteins. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This action helps regulate neuronal excitability and prevent excessive neuronal firing .

Comparison with Similar Compounds

Uniqueness: Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- is unique due to its length and the repetitive nature of its glycine units. This repetitive structure can influence its physical and chemical properties, making it distinct from shorter glycine peptides .

Properties

CAS No.

65042-71-9

Molecular Formula

C18H29N9O10

Molecular Weight

531.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H29N9O10/c19-1-10(28)20-2-11(29)21-3-12(30)22-4-13(31)23-5-14(32)24-6-15(33)25-7-16(34)26-8-17(35)27-9-18(36)37/h1-9,19H2,(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,26,34)(H,27,35)(H,36,37)

InChI Key

BQUNQZMKFSPWMZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

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